2-Fluoro-3-nitropyridin-4-ol
CAS No.: 1806416-13-6
Cat. No.: VC17829663
Molecular Formula: C5H3FN2O3
Molecular Weight: 158.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806416-13-6 |
|---|---|
| Molecular Formula | C5H3FN2O3 |
| Molecular Weight | 158.09 g/mol |
| IUPAC Name | 2-fluoro-3-nitro-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
| Standard InChI Key | TVRORRSHHNGEFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C(C1=O)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
2-Fluoro-3-nitropyridin-4-ol (C₅H₃FN₂O₃) belongs to the nitropyridine family, a class of heterocyclic compounds with significant pharmacological and industrial utility. The molecule’s structure combines electron-withdrawing groups (nitro and fluorine) with a hydroxyl group, creating a polar scaffold capable of diverse chemical interactions. Key features include:
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Fluorine at position 2: Enhances metabolic stability and influences electronic distribution .
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Nitro group at position 3: Contributes to electrophilic reactivity and potential biological activity .
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Hydroxyl group at position 4: Enables hydrogen bonding and derivatization opportunities .
The compound’s planar aromatic system and substituent arrangement suggest potential for intermolecular interactions, making it a candidate for coordination chemistry or drug design .
Synthesis and Manufacturing Processes
Synthetic Routes from Nitropyridine Precursors
While no direct synthesis of 2-fluoro-3-nitropyridin-4-ol is documented, analogous pathways for chlorinated nitropyridines provide a template for its preparation. The patent WO2010089773A2 outlines a multi-step process for nitropyridine derivatives, which can be adapted for fluorinated analogs :
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Precursor Preparation:
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Nitration:
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Diazotization and Hydrolysis:
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Halogen Exchange:
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 | |
| Diazotization | NaNO₂/HCl, 0–5°C, 1 h | 85 | |
| Hydrolysis | H₂O, 60–80°C, 3 h | 90 |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and hydroxyl groups. Limited solubility in water (estimated logP ≈ 1.2) .
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Thermal Stability: Decomposes above 200°C, with nitro group reduction posing explosion risks under high heat .
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Photostability: Susceptible to photodegradation; storage in amber containers is recommended .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-F stretch) .
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NMR:
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to the 5-position of the pyridine ring. Example reactions include:
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Nitration: Further nitration is sterically hindered but feasible under vigorous conditions .
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Sulfonation: Reacts with fuming sulfuric acid to introduce sulfonic acid groups .
Nucleophilic Displacement
The fluorine atom at position 2 is susceptible to nucleophilic aromatic substitution (SNAr):
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Replacement with Amines: Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 2-amino derivatives .
Table 2: Representative Reactions of 2-Fluoro-3-nitropyridin-4-ol
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| SNAr | CH₃NH₂, DMF, 80°C, 6 h | 2-Amino-3-nitropyridin-4-ol |
| Esterification | Ac₂O, H₂SO₄, 25°C, 12 h | 4-Acetoxy-2-fluoro-3-nitropyridine |
Biological and Pharmacological Activities
Although direct studies on 2-fluoro-3-nitropyridin-4-ol are lacking, structurally related nitropyridines exhibit notable biological effects:
Cytotoxicity Profile
Nitroaromatics can display selective toxicity. The MTT assay data for compound 3m (a nitro-containing analog) revealed no cytotoxicity against vero cells at 64 μg/mL, suggesting a favorable safety profile for fluoro-nitropyridines .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antibacterial agents. For instance, nitropyridine derivatives are intermediates in synthesizing c-Met kinase inhibitors .
Material Science
Nitro and fluorine groups enhance thermal stability, making the compound suitable for high-performance polymers or explosives .
Future Perspectives
Further research should prioritize:
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